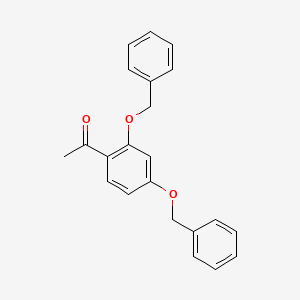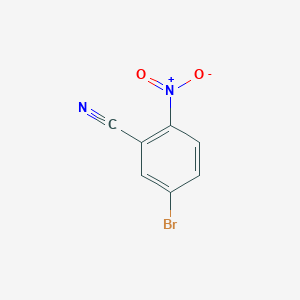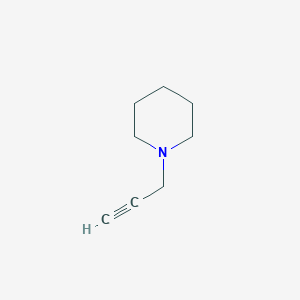
1-(Prop-2-yn-1-yl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Prop-2-yn-1-yl)piperidine derivatives involves strategic organic synthesis techniques. For instance, Sundararajan et al. (2015) detailed the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes from 2,6-diarylpiperidin-4-one oximes using propargyl bromide. The structural elucidation was achieved through IR, NMR, mass spectral techniques, and DFT calculations, with X-ray diffraction analysis confirming the molecular structure of synthesized compounds (Sundararajan et al., 2015). Similarly, Lebold et al. (2009) presented a method for synthesizing highly functionalized piperidines from propargyl amines and cyclopropanes, showcasing the versatility of this compound in synthetic organic chemistry (Lebold, Leduc, & Kerr, 2009).
Applications De Recherche Scientifique
Synthesis and Characterization
1-(Prop-2-yn-1-yl)piperidine has been utilized in the synthesis and characterization of various derivatives, which include 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes. These compounds have been synthesized, structurally elucidated using techniques like IR, NMR, mass spectroscopy, and theoretical calculations. The crystal structure and conformational analysis have also been a part of this research, contributing to the understanding of their molecular structure and properties (Sundararajan et al., 2015).
Antimicrobial Activity
A significant area of research involving this compound derivatives is their antimicrobial activity. Compounds synthesized using this chemical have been evaluated for their efficacy against bacterial and fungal strains, showing promising results in inhibiting the growth of these pathogens. This indicates potential applications in developing new antimicrobial agents (Ashok et al., 2014).
Chemical Synthesis Methods
The compound has been involved in research focusing on novel synthesis methods, such as ultrasound- and microwave-assisted synthesis. This approach has led to the efficient preparation of various derivatives, demonstrating the versatility of this compound in chemical synthesis and its importance in developing new synthetic methodologies (Ashok et al., 2014).
Chemical Modification for Bioactivity
Research has also focused on modifying this compound derivatives to evaluate their biological activities, such as cytotoxicity and enzyme inhibition. This indicates its potential use in drug discovery and pharmaceutical research, particularly in exploring new therapeutic agents (Unluer et al., 2016).
Corrosion Inhibition
The derivatives of this compound have been studied for their role in corrosion inhibition, particularly in the context of iron. This research involves quantum chemical calculations and molecular dynamics simulations, highlighting the compound's potential in industrial applications, especially in corrosion prevention (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The specific primary targets of 1-(Prop-2-yn-1-yl)piperidine are currently unknown . Research suggests that some alkynylpiperidines, a group to which this compound belongs, can act as irreversible inhibitors of oxidases.
Mode of Action
Biochemical Pathways
It is known that the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive species can play an important role in various biochemical reactions.
Result of Action
The generation of reactive oxygen species, as mentioned earlier, can lead to various cellular responses, including oxidative stress and potential cell damage .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, some alkynylpiperidines, including this compound, can act as irreversible inhibitors of oxidases by binding to their active sites. This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in S-phase . These effects are crucial in understanding the compound’s potential therapeutic applications, particularly in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s key feature is the combination of the piperidine ring and the terminal alkyne group, which introduces potential reactivity. This reactivity allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to this compound may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperine, a related compound, has been shown to have dose-dependent effects on various physiological systems . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit oxidases suggests its involvement in oxidative metabolism. Additionally, piperidine derivatives have been shown to affect the bioavailability of other drugs by interacting with drug-metabolizing enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-prop-2-ynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5799-75-7 | |
| Record name | 5799-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


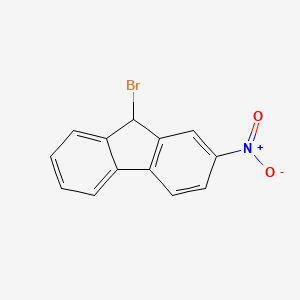
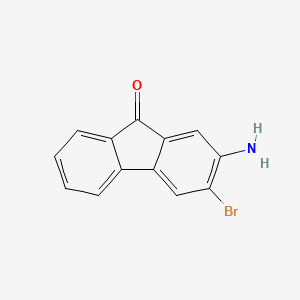
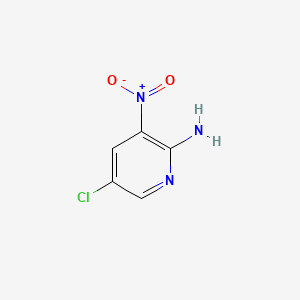

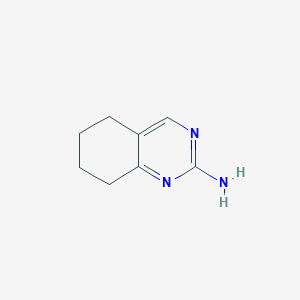

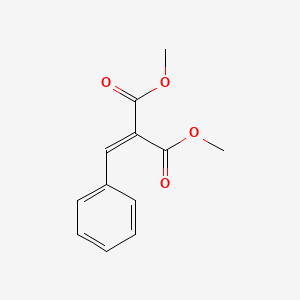
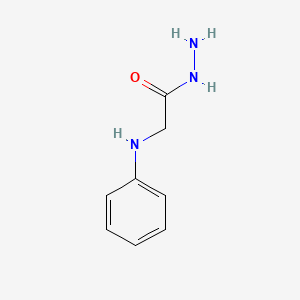


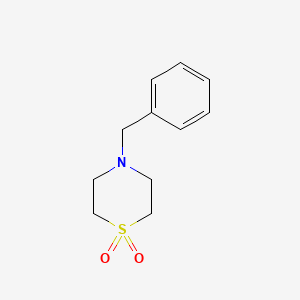
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
